molecular formula C5H7NO B178957 2-Ethoxyprop-2-enenitrile CAS No. 19479-65-3

2-Ethoxyprop-2-enenitrile

Cat. No. B178957
CAS RN: 19479-65-3
M. Wt: 97.12 g/mol
InChI Key: RVBFWXYFXKDVKG-UHFFFAOYSA-N
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Description

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxyacrylonitrile, is a chemical compound with the molecular formula C5H7NO . It has a molecular weight of 97.12 g/mol . This compound is intended for research use only.


Physical And Chemical Properties Analysis

2-Ethoxyprop-2-enenitrile is a liquid at room temperature . It has a melting point of 49-51°C .

Scientific Research Applications

Organic Synthesis

2-Ethoxyprop-2-enenitrile: is utilized in organic synthesis, particularly in photoredox catalysis . This process is attractive due to the minimal absorbance of visible light by organic compounds, reducing side reactions often associated with high-energy UV light . It serves as a precursor or intermediate in various synthetic pathways, contributing to the development of complex organic molecules.

Pharmaceutical Research

In pharmaceutical research, 2-Ethoxyprop-2-enenitrile plays a role as an active pharmaceutical ingredient (API) for research purposes. Its properties are leveraged in the design and synthesis of drug molecules, potentially impacting areas like drug delivery systems and molecular dynamics simulations .

Material Science

2-Ethoxyprop-2-enenitrile: contributes to material science, particularly in the synthesis and application of two-dimensional manganese-based materials . These materials are noted for their unique physical, chemical, and electrochemical properties, which are crucial in areas like energy storage and catalysis .

Industrial Applications

The compound finds industrial applications as an active methylene monomer with a hydroxyl group. It’s used in the synthesis of polymers and other advanced materials, showcasing its versatility across various manufacturing processes .

Environmental Impact

While not a direct application, understanding the environmental impact of chemicals like 2-Ethoxyprop-2-enenitrile is crucial. Assessing its environmental risk involves examining its potential effects on ecosystems and developing strategies to mitigate any negative impacts .

Safety and Hazards

The safety information available indicates that 2-Ethoxyprop-2-enenitrile is a flammable liquid and vapour . It has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding heat, sparks, open flames, and other ignition sources .

Mechanism of Action

Target of Action

2-Ethoxyprop-2-enenitrile, also known as 2-Ethoxypropene, is a compound known for its distinctive role in the realm of chemical synthesis and industry . As an alkene with a versatile ethoxy group, 2-Ethoxypropene exhibits remarkable reactivity towards nucleophiles, making it a valuable asset in organic synthesis .

Mode of Action

At the molecular level, 2-Ethoxypropene acts as an electron-rich alkene, readily forming bonds with electron-deficient partners . This ability is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions . The presence of the ethoxy group further influences the reactivity of the compound, offering steric hindrance and electronic effects that can be manipulated to control reaction outcomes .

Biochemical Pathways

2-Ethoxypropene plays a pivotal role in a wide range of chemical reactions and processes . It is particularly valuable in Michael additions and aldol condensations . It also serves as an intermediate in the synthesis of complex molecules, contributing to the formation of carbon-carbon and carbon-oxygen bonds, essential building blocks in organic chemistry .

Result of Action

The result of 2-Ethoxypropene’s action is the formation of complex molecular structures that form the backbone of many drugs . For example, it can facilitate the formation of carbon-carbon bonds, a crucial step in building the molecular frameworks of certain therapeutic agents .

Action Environment

The environmental aspect of using 2-Ethoxypropene has gained attention . Researchers are exploring its use in green chemistry applications, aiming to minimize the environmental impact of chemical processes . Its mechanism of action, particularly in reactions that proceed under mild conditions, supports the development of more sustainable and eco-friendly chemical practices .

properties

IUPAC Name

2-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-3-7-5(2)4-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBFWXYFXKDVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493177
Record name 2-Ethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyprop-2-enenitrile

CAS RN

19479-65-3
Record name 2-Ethoxyprop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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